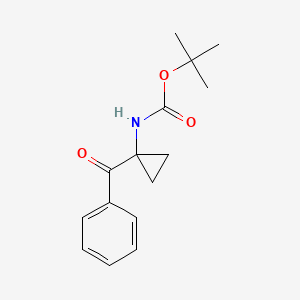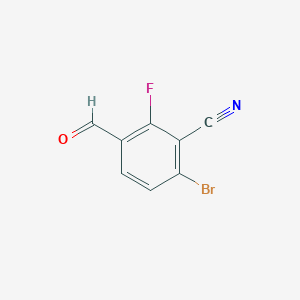
4-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is a chemical compound that features a bromopyridine moiety linked to a methoxy-tert-butyl-dimethylsilane group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine typically involves the reaction of 4-bromopyridine with methoxy-tert-butyl-dimethylsilane under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization.
Types of Reactions:
Substitution Reactions:
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Various substituted pyridine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various chemical reactions, while the methoxy-tert-butyl-dimethylsilane group provides steric protection and influences the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- (4-Chloropyridin-3-yl)methoxy-tert-butyl-dimethylsilane
- (4-Iodopyridin-3-yl)methoxy-tert-butyl-dimethylsilane
- (4-Fluoropyridin-3-yl)methoxy-tert-butyl-dimethylsilane
Comparison:
- Reactivity: The presence of different halogens (bromine, chlorine, iodine, fluorine) affects the reactivity and types of reactions the compound can undergo. Bromine is more reactive than chlorine and fluorine but less reactive than iodine.
- Applications: While all these compounds can be used in organic synthesis, their specific applications may vary based on their reactivity and the desired chemical transformations.
- Uniqueness: 4-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is unique due to its balanced reactivity and stability, making it a versatile intermediate in various synthetic pathways.
Propiedades
IUPAC Name |
(4-bromopyridin-3-yl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-10-8-14-7-6-11(10)13/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBXJSCUTGSMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNOSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
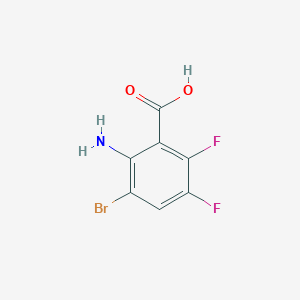
![Ethyl 2-{1-[(4-chlorophenyl)carbonyl]-5-hydroxy-2-methylindol-3-yl}acetate](/img/structure/B8237681.png)
![1-{5-Chloro-2H,3H-pyrrolo[2,3-b]pyridin-1-yl}ethanone](/img/structure/B8237683.png)
![4,4,5,5-Tetramethyl-2-[4-[4-(trifluoromethoxy)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B8237688.png)
![4-{[(3-Bromophenyl)methane]sulfonyl}morpholine](/img/structure/B8237691.png)

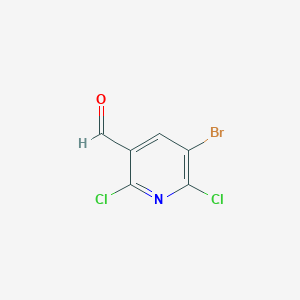
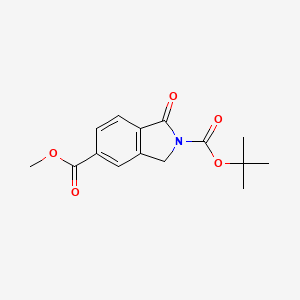
![tert-Butyl 3-[(5-chloropyridin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B8237710.png)
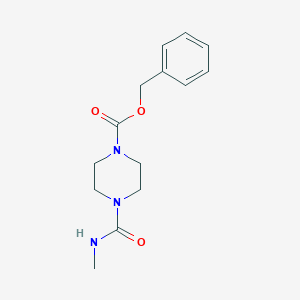
![Benzyl N-(1-[(2-methoxyphenylmethyl)carbamoyl]ethyl)carbamate](/img/structure/B8237718.png)
